

Spectroscopic data (NMR, IR, Mass Spec) of Phenyl isobutyrate

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Compound of Interest

Compound Name: Phenyl isobutyrate

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An In-depth Technical Guide to the Spectroscopic Data of Phenyl Isobutyrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chemical compounds is paramount. **Phenyl isobutyrate** (C₁₀H₁₂O₂), an ester with applications in flavors and fragrances, serves as a model compound for illustrating the power of modern spectroscopic techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow visualization for structural elucidation.

Molecular Structure

Phenyl isobutyrate consists of a phenyl group attached to the oxygen atom of an isobutyrate ester. The molecular weight of this compound is 164.20 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **phenyl isobutyrate** provides information about the different types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent, such as deuteriochloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.34	Multiplet	2H	Aromatic Protons (meta-H)
~7.19	Multiplet	1H	Aromatic Proton (para-H)
~7.06	Multiplet	2H	Aromatic Protons (ortho-H)
2.78	Septet	1H	-CH(CH ₃) ₂
1.30	Doublet	6H	-CH(CH ₃) ₂

Data sourced from ChemicalBook.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
175.7	Carbonyl Carbon (C=O)
150.9	Aromatic Carbon (C-O)
129.3	Aromatic Carbons (meta-C)
125.7	Aromatic Carbon (para-C)
121.6	Aromatic Carbons (ortho-C)
34.3	Methine Carbon (-CH(CH ₃) ₂)
19.1	Methyl Carbons (-CH(CH ₃) ₂)

Note: Specific shifts can vary slightly based on solvent and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750 - 1735	Strong	C=O (Ester Carbonyl) Stretch
~1300 - 1000	Strong	C-O (Ester) Stretch
~3100 - 3000	Medium	C-H (Aromatic) Stretch
~3000 - 2850	Medium	C-H (Aliphatic) Stretch

Characteristic absorption ranges for esters.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Assignment
164	Moderate	[M] ⁺ (Molecular Ion)
94	High	[C ₆ H ₅ OH] ⁺ (Phenol)
71	High	[C ₄ H ₇ O] ⁺ (Isobutyryl cation)
43	High (Base Peak)	[C ₃ H ₇] ⁺ (Isopropyl cation)

Data compiled from NIST WebBook and ChemicalBook.[\[1\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **phenyl isobutyrate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[\[8\]](#) Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[\[9\]](#)
- **Data Acquisition:**
 - For ^1H NMR, a standard single-pulse experiment is used.[\[8\]](#)
 - For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio.[\[8\]](#)
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phasing and baseline correction are then performed.

IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** As **phenyl isobutyrate** is a liquid, a neat spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[\[10\]](#) Gently press the plates together to form a thin film.[\[11\]](#)
- **Background Spectrum:** Run a background spectrum with the empty salt plates in the spectrometer to account for atmospheric CO_2 and water vapor.[\[11\]](#)
- **Sample Spectrum:** Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.[\[11\]](#)
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.[\[11\]](#)

Mass Spectrometry (GC-MS) Protocol

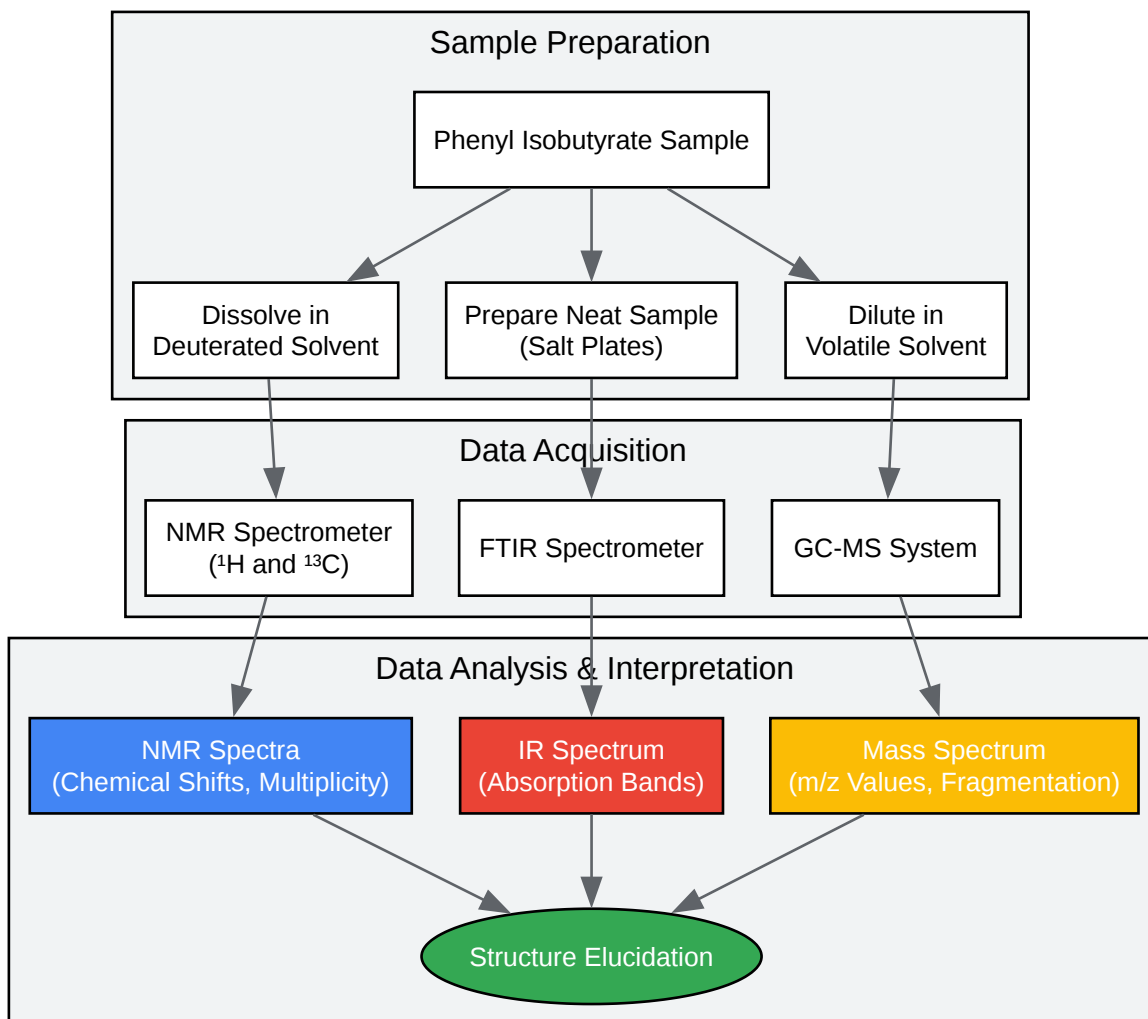
- **Sample Preparation:** Prepare a dilute solution of **phenyl isobutyrate** in a volatile solvent like hexane or dichloromethane.

- GC-MS System: The analysis is typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system.[\[12\]](#)
- Gas Chromatography:
 - Column: Use a non-polar capillary column, such as a DB-5ms.[\[12\]](#)
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the heated injection port.
 - Separation: The compound travels through the column, and its retention time is recorded.
- Mass Spectrometry:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
 - Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **phenyl isobutyrate**.

General Workflow for Spectroscopic Analysis



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Caption: A diagram illustrating the workflow of spectroscopic analysis.

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